N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide
Description
N-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide (IUPAC name) is a proline-derived carboxamide featuring a 3,4-dimethoxybenzyl substituent. It is structurally characterized by a pyrrolidine ring (a five-membered secondary amine) linked to a carboxamide group, which is further substituted with a 3,4-dimethoxyphenylmethyl moiety.
The compound is often synthesized as an oxalate salt (1:1 ratio) to enhance solubility and crystallinity, as noted in its ethanedioate form (N-(3,4-dimethoxybenzyl)prolinamide ethanedioate) . Its molecular framework allows for interactions with hydrophobic pockets and hydrogen-bonding sites in biological targets, making it a candidate for central nervous system (CNS)-active therapeutics.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-6-5-10(8-13(12)19-2)9-16-14(17)11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGZYHZANRZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 3,4-dimethoxybenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis.
Case Study: Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)
A study focused on pyrrolidine carboxamides demonstrated their effectiveness as inhibitors of InhA, a key enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis. The lead compound showed over 160-fold improvement in potency through optimization processes that included high-throughput screening and structural elucidation via X-ray crystallography .
Anticancer Properties
The anticancer potential of pyrrolidine derivatives has been extensively investigated, with promising results indicating their role in targeting cancer cell proliferation and survival pathways.
Case Study: PPAR Agonists
Research involving pyrrolidine derivatives has identified compounds that act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis. Specifically, compounds derived from pyrrolidine scaffolds have shown efficacy in reducing fasting glucose and triglyceride levels in diabetic models .
Neurological Applications
Pyrrolidine derivatives are also being explored for neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study: CXCR4 Antagonists
Pyrrolidine-containing compounds have been designed as antagonists for the chemokine receptor CXCR4, which plays a role in HIV infection and cancer metastasis. These compounds have shown moderate inhibitory effects and could provide a basis for developing new therapies aimed at these serious health issues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings include:
- Dimethoxyphenyl Group : Enhances binding affinity to biological targets.
- Pyrrolidine Ring : Essential for maintaining antimicrobial efficacy.
- Carboxamide Moiety : Contributes to overall stability and bioavailability.
| Activity Type | Compound | Target/Pathway | Efficacy/IC50 |
|---|---|---|---|
| Antimicrobial | This compound | InhA enzyme from M. tuberculosis | IC50 < 0.1 µM |
| Anticancer | PPAR agonist derivatives | PPARα/γ receptors | EC50 5–90 nM |
| Neuroprotection | CXCR4 antagonists | CXCR4 receptor | Moderate inhibition |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound shares a pyrrolidine-2-carboxamide core with several analogs, but differences in substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis based on synthesized derivatives and their reported data (Table 1):
Key Observations :
- Substituent Electronic Effects: The 3,4-dimethoxy groups (target compound and Compound 27) are electron-donating, enhancing aromatic ring electron density. This may improve interactions with receptor hydrogen-bond acceptors .
- Linker Length :
- Synthetic Yield :
Pharmacological Implications
Modifications in substituents and linkers influence receptor selectivity:
- 3,4-Dimethoxybenzyl vs. 3,4-Difluorophenethyl : The former’s methoxy groups may engage in hydrogen bonding, while fluorine’s electronegativity enhances lipid solubility and membrane permeability .
- Oxalate Salt vs. Free Base : The target compound’s oxalate salt improves aqueous solubility, critical for in vivo efficacy, whereas analogs like Compound 32 (oil) may require formulation adjustments for bioavailability .
Comparison with Non-Proline-Based Antagonists
Non-proline NPFF antagonists (e.g., SR27897, SR48968) feature indole or piperidine cores but retain aromatic substituents (e.g., chlorophenyl, dichlorophenyl). These highlight the importance of:
- Aromatic Pharmacophores: Shared 3,4-dimethoxy or chloro groups across proline and non-proline antagonists suggest a common binding motif in NPFF receptors.
- Flexibility vs.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a pyrrolidine core substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group. The synthesis typically involves the reaction of pyrrolidine derivatives with 3,4-dimethoxybenzylamine or related precursors. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, one study reported an IC50 value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Potential
The compound has shown promising anticancer activity in several cell lines. Research indicates that it can inhibit cell proliferation in cancer types such as breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest . A detailed study highlighted that the compound's structural features contribute significantly to its cytotoxic effects, suggesting modifications could enhance its potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been noted for inhibiting various enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to growth factors and inflammatory cytokines .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Acinetobacter baumannii, revealing that derivatives of pyrrolidine showed enhanced activity when modified with specific substituents. The most active derivatives had MIC values significantly lower than conventional antibiotics .
- Anticancer Activity : In a comparative study on several pyrrolidine derivatives, this compound was found to be one of the most effective against breast cancer cells, with IC50 values indicating strong cytotoxicity .
Research Findings Summary
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications impact biological activity will guide the design of more potent derivatives.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models is crucial for translating these findings into clinical applications.
- Combination Therapies : Investigating the synergistic effects when used alongside existing therapies could enhance treatment outcomes for resistant infections and cancers.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via acylation of pyrrolidine-2-carboxylic acid derivatives with 3,4-dimethoxybenzylamine. Solid-phase peptide synthesis (SPPS) or solution-phase coupling using carbodiimide reagents (e.g., EDC/HOBt) is commonly employed. Protecting groups (e.g., Boc or Fmoc for amines) may be used to prevent side reactions. Post-synthesis purification via HPLC (>98% purity) is critical to isolate the target compound .
Q. What analytical techniques are most effective for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with key signals at δ ~3.8–4.2 ppm (pyrrolidine CH2) and δ ~6.8–7.2 ppm (aromatic protons).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection ensure purity (>98%).
- Mass Spectrometry (HRMS) : Exact mass determination validates molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : Used for absolute stereochemical confirmation in related pyrrolidinecarboxamide derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via oral/dermal routes) .
- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Modify the pyrrolidine ring (e.g., substituents at C3/C4) or benzyl group (e.g., halogenation of the dimethoxy-phenyl ring) to assess effects on target binding.
- In Vitro Assays : Test affinity for receptors (e.g., AT1 angiotensin receptors in cardiovascular studies) using radioligand binding assays.
- Statistical Analysis : Multivariate regression models correlate structural features (e.g., logP, steric bulk) with activity .
Q. What computational strategies predict reactivity or binding modes of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for synthesis steps.
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., receptor docking using AutoDock Vina).
- Reaction Path Search : ICReDD’s computational-experimental loop narrows optimal reaction conditions by integrating quantum mechanics and machine learning .
Q. How can crystallographic analysis resolve conformational ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOAc). Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) resolves bond angles and torsional strain.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds with solvent molecules) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, stoichiometry).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify vulnerable functional groups (e.g., hydrolysis of the amide bond) .
Q. How do solvent polarity and reaction media influence the compound’s stability during catalysis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents in coupling reactions.
- Kinetic Studies : Monitor reaction rates via LC-MS to identify solvent effects on intermediates.
- Green Chemistry Metrics : Replace hazardous solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported receptor affinity data for pyrrolidinecarboxamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ion concentration) across studies.
- Standardization : Use internal controls (e.g., reference ligands) to calibrate assays.
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve inconsistencies in crystallographic vs. computational conformational predictions?
- Methodological Answer :
- Hybrid Methods : Refine computational models using crystallographic restraints (e.g., SHELXL).
- Temperature Factors : Analyze B-factors to distinguish static disorder from dynamic flexibility.
- Quantum Crystallography : Combine X-ray data with DFT to refine electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
